1-Bromo-2-(2-chloroethoxy)benzene
Overview
Description
1-Bromo-2-(2-chloroethoxy)benzene is an organic compound with the molecular formula C8H8BrClO. It is a derivative of benzene, where a bromine atom and a 2-(2-chloroethoxy) group are substituted on the benzene ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromo-2-(2-chloroethoxy)benzene can be synthesized through several methods. One common approach involves the electrophilic aromatic substitution reaction. In this method, benzene is first brominated to form bromobenzene. The bromobenzene then undergoes a nucleophilic substitution reaction with 2-chloroethanol in the presence of a base, such as potassium carbonate, to yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale electrophilic aromatic substitution reactions. The reaction conditions are optimized to ensure high yield and purity of the product. This often includes controlling the temperature, pressure, and concentration of reactants.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-2-(2-chloroethoxy)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine or chlorine atoms can be substituted with other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction Reactions: Reduction can lead to the removal of halogen atoms, resulting in different benzene derivatives.
Common Reagents and Conditions
Substitution: Common reagents include sodium hydroxide or potassium carbonate for nucleophilic substitution.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzene derivatives, while oxidation and reduction reactions can lead to the formation of different functional groups on the benzene ring.
Scientific Research Applications
1-Bromo-2-(2-chloroethoxy)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Bromo-2-(2-chloroethoxy)benzene involves its interaction with various molecular targets. In substitution reactions, the compound acts as an electrophile, where the bromine or chlorine atoms are replaced by nucleophiles. The pathways involved in these reactions depend on the specific conditions and reagents used .
Comparison with Similar Compounds
Similar Compounds
1-Bromo-2-chlorobenzene: Similar structure but lacks the ethoxy group.
2-Bromo-1-chloroethylbenzene: Similar but with different positioning of the ethoxy group.
1-Bromo-2-(2-methoxyethoxy)benzene: Similar but with a methoxy group instead of a chloro group.
Uniqueness
1-Bromo-2-(2-chloroethoxy)benzene is unique due to the presence of both bromine and chlorine atoms along with the ethoxy group, which provides distinct reactivity and applications compared to its similar compounds.
Properties
IUPAC Name |
1-bromo-2-(2-chloroethoxy)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrClO/c9-7-3-1-2-4-8(7)11-6-5-10/h1-4H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEYMDHVVRPPLSH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCCCl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60381241 | |
Record name | 1-bromo-2-(2-chloroethoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60381241 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.50 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64010-12-4 | |
Record name | 1-bromo-2-(2-chloroethoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60381241 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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